4-(2-Nitroethenyl)morpholine 4-(2-Nitroethenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 18169-20-5
VCID: VC5745839
InChI: InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+
SMILES: C1COCCN1C=C[N+](=O)[O-]
Molecular Formula: C6H10N2O3
Molecular Weight: 158.157

4-(2-Nitroethenyl)morpholine

CAS No.: 18169-20-5

Cat. No.: VC5745839

Molecular Formula: C6H10N2O3

Molecular Weight: 158.157

* For research use only. Not for human or veterinary use.

4-(2-Nitroethenyl)morpholine - 18169-20-5

Specification

CAS No. 18169-20-5
Molecular Formula C6H10N2O3
Molecular Weight 158.157
IUPAC Name 4-[(E)-2-nitroethenyl]morpholine
Standard InChI InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+
Standard InChI Key RMFYRMWFMLPCQK-UHFFFAOYSA-N
SMILES C1COCCN1C=C[N+](=O)[O-]

Introduction

Chemical Properties and Reactivity

Physicochemical Properties

  • Molecular formula: C6H10N2O3\text{C}_6\text{H}_{10}\text{N}_2\text{O}_3

  • Molecular weight: 158.16 g/mol

  • Solubility: Likely polar-solvent soluble (e.g., DMSO, ethanol) due to the morpholine ring, though empirical data are scarce.

  • Stability: Nitro groups typically confer thermal stability but may render the compound sensitive to light or reducing agents.

Electronic and Steric Effects

The nitroethenyl group creates a conjugated system extending from the morpholine nitrogen, which can:

  • Activate the α,β-unsaturated nitro group for Michael additions.

  • Participate in redox reactions, potentially generating reactive oxygen species (ROS) in biological systems .

Synthesis Methods

Henry–Knoevenagel Condensation

A primary route involves condensing morpholine with nitroalkene precursors via the Henry–Knoevenagel reaction . For example:

Morpholine+R-NO24-(2-Nitroethenyl)morpholine+H2O\text{Morpholine} + \text{R-NO}_2 \rightarrow \text{4-(2-Nitroethenyl)morpholine} + \text{H}_2\text{O}

This method, optimized for nitrovinylanthracenes, offers moderate yields (40–60%) and requires purification via column chromatography .

Alternative Pathways

  • Nitroaldol reactions: Nitroalkenes react with aldehydes in the presence of a base.

  • Cross-coupling: Palladium-catalyzed coupling of morpholine with nitroethylene derivatives.

Comparison with Related Morpholine Derivatives

CompoundKey FeaturesApplications
4-(2-Nitroethenyl)morpholineNitroethenyl group at C4; MW 158.16 g/molAnticancer research, organic synthesis
N-NitrosomorpholineNitroso group; carcinogenicToxicology studies
4-AminomorpholineAmino substituent; basic propertiesPharmaceutical intermediates

Recent Research and Future Directions

Mechanistic Studies

Ongoing research aims to elucidate the compound’s mode of action in cancer cells, particularly its interaction with thioredoxin reductase and DNA damage pathways .

Drug Delivery Systems

Encapsulation in nanoparticles or liposomes could enhance bioavailability and reduce off-target toxicity.

Synthetic Optimization

Improving yield and stereoselectivity in synthesis remains a priority, with green chemistry approaches under exploration.

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